molecular formula C17H12N2O3 B11833411 2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid CAS No. 62294-71-7

2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid

Cat. No.: B11833411
CAS No.: 62294-71-7
M. Wt: 292.29 g/mol
InChI Key: QVWUMMZCIHMKAD-UHFFFAOYSA-N
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Description

2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid is a complex organic compound with the molecular formula C17H12N2O3. This compound is characterized by the presence of a quinoline moiety attached to a benzoic acid derivative. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid typically involves the condensation of 2-hydroxybenzoic acid with quinoline-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form an amine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: A simpler analog with similar biological activities.

    4-Hydroxyquinoline: Another analog with a hydroxyl group at a different position.

    Quinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid is unique due to the presence of both a quinoline moiety and a benzoic acid derivative in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62294-71-7

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

2-hydroxy-4-(quinolin-3-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C17H12N2O3/c20-16-8-13(5-6-14(16)17(21)22)18-9-11-7-12-3-1-2-4-15(12)19-10-11/h1-10,20H,(H,21,22)

InChI Key

QVWUMMZCIHMKAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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